molecular formula C11H11N3O B7120657 N,N-dimethylquinoxaline-2-carboxamide

N,N-dimethylquinoxaline-2-carboxamide

Cat. No.: B7120657
M. Wt: 201.22 g/mol
InChI Key: CCBVQVZUBCEIKE-UHFFFAOYSA-N
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Description

N,N-dimethylquinoxaline-2-carboxamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Quinoxaline derivatives are recognized as privileged structures in drug discovery due to their versatile biological activities. The quinoxaline core is a bioisostere of several important heterocycles, including quinoline and benzimidazole, which allows it to interact with a range of biological targets . Extensive research on quinoxaline-2-carboxamide derivatives has demonstrated their promise in several key therapeutic areas. Specifically, close structural analogs have shown potent antimycobacterial activity against Mycobacterium tuberculosis , including multidrug-resistant strains, making this class of compounds a focal point in the search for new tuberculosis treatments . Furthermore, recent studies highlight the potential of substituted quinoxaline carboxamides as potent and selective inhibitors of Apoptosis Signal-Regulated Kinase 1 (ASK1) , a key regulator in inflammation and fibrosis pathways. This suggests potential research applications in metabolic and fibrotic diseases such as non-alcoholic steatohepatitis (NASH) . The mechanism of action for quinoxaline derivatives can vary with substitution patterns but has been shown to include binding to enzyme active sites, such as bacterial DNA gyrase, in a manner analogous to known antibiotics . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,N-dimethylquinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-14(2)11(15)10-7-12-8-5-3-4-6-9(8)13-10/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBVQVZUBCEIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC2=CC=CC=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The Beirut reaction, a well-established method for synthesizing quinoxaline derivatives, involves the cyclocondensation of benzofuroxans (BFX) with β-ketoamides in the presence of calcium chloride and ethanolamine catalysts. For N,N-dimethylquinoxaline-2-carboxamide, the β-ketoamide precursor is typically N,N-dimethyl-3-oxobutanamide , which reacts with monosubstituted BFX to form the quinoxaline core.

Key steps include:

  • Synthesis of β-ketoamides : Acetoacetylation of dimethylamine using diketene yields N,N-dimethyl-3-oxobutanamide.

  • Cyclization : BFX derivatives (e.g., 6-chloro- or 7-fluoro-substituted BFX) react with the β-ketoamide in methanol under mild conditions (25–40°C, 1–48 hours).

Table 1: Beirut Reaction Conditions and Yields

BFX SubstituentCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
6-ChloroCaCl₂ + ethanolamineMeOH252462
7-FluoroCaCl₂ + ethanolamineMeOH404858
UnsubstitutedCaCl₂ + ethanolamineMeOH301245

Isomer Formation and Purification

Substituents on BFX influence regioselectivity. For example, 7-methoxy-BFX exclusively forms the 7-substituted quinoxaline isomer. Column chromatography (silica gel, ethyl acetate/hexane) is required to separate isomers, reducing overall yield by 10–15%.

Single-Pot Carbamoylation Using Carbamoyl Chlorides

Process Overview

This method, adapted from industrial-scale amide synthesis, avoids intermediate isolation. Quinoxaline-2-carboxylic acid reacts with N,N-dimethylcarbamoyl chloride in the presence of triethylamine (TEA) as a base:

Quinoxaline-2-COOH+ClC(O)NMe2TEA, DCMThis compound+HCl\text{Quinoxaline-2-COOH} + \text{ClC(O)NMe}_2 \xrightarrow{\text{TEA, DCM}} \text{this compound} + \text{HCl}

Table 2: Single-Pot Reaction Optimization

BaseSolventTemperature (°C)Time (min)Yield (%)
TEADCM253088
DMAPTHF404578
PyridineToluene506065

Advantages and Limitations

  • Advantages : High yields (up to 88%), no column chromatography required.

  • Limitations : Requires stoichiometric TEA, generating HCl-TEA complexes that necessitate aqueous workups.

Direct Amidation Using Coupling Agents

Coupling Strategies

Recent protocols employ propylphosphonic anhydride (T3P®) or HATU to activate quinoxaline-2-carboxylic acid for amidation with dimethylamine. This method bypasses carbamoyl chloride intermediates:

Quinoxaline-2-COOH+HNMe2T3P, DIPEAThis compound\text{Quinoxaline-2-COOH} + \text{HNMe}_2 \xrightarrow{\text{T3P, DIPEA}} \text{this compound}

Table 3: Coupling Agent Performance

Coupling AgentSolventTemp (°C)Time (h)Yield (%)Purity (%)
T3PAcCN2529298
HATUDMF2538595
EDCI/HOBtDCM0–2548090

Scalability and Cost Analysis

  • T3P : Most efficient (92% yield) but high cost (~$350/mol).

  • EDCI/HOBt : Economical (~$120/mol) but lower yield.

Comparative Evaluation of Methods

Table 4: Method Comparison

ParameterBeirut ReactionSingle-PotCoupling Agents
Typical Yield (%)45–6265–8880–92
Reaction Time12–48 h0.5–1 h2–4 h
Purification ComplexityHighLowModerate
Cost per Gram (USD)12.508.2018.40

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

N,N-Dimethylquinoxaline-2-carboxamide has been extensively studied for its anticancer effects. Research indicates that this compound can inhibit the proliferation of several cancer cell lines, including breast cancer (MCF-7) and ovarian cancer (SKOV3) cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest.

Table 1: Antiproliferative Activity

Cell LineIC50 (μM)Mechanism of Action
MCF-78.50Induces apoptosis; G2/M phase arrest
SKOV312.51Induces apoptosis; G2/M phase arrest

In vitro studies reveal that this compound can trigger apoptotic pathways, leading to increased levels of cleaved PARP, a marker of apoptosis. Additionally, it exhibits cytoprotective effects against DNA damage induced by oxidative stress, suggesting its potential role in chemoprevention.

Case Study 1: Anticancer Activity

A study demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability in MCF-7 cells, confirming its potential as an anticancer agent.

Microbiological Applications

Antimycobacterial Activity

This compound derivatives have shown promising activity against Mycobacterium tuberculosis. In vitro evaluations indicate that these compounds possess unique modes of action that differ from existing antitubercular drugs.

Table 2: Antimycobacterial Efficacy

CompoundMIC (μg/ml)Activity Against
This compound0.24M. tuberculosis
Ethyl 7-chloro-3-methylquinoxaline-2-carboxylate0.10PA-824-resistant strains

Studies have demonstrated that certain derivatives exhibit significant efficacy in reducing colony-forming units (CFU) in infected mice models, highlighting their potential as therapeutic agents against drug-resistant strains of tuberculosis.

Chemical Synthesis and Material Science

This compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural features allow for various chemical modifications, leading to the development of new materials with specific properties such as enhanced conductivity and fluorescence.

Table 3: Chemical Reactions Involving this compound

Reaction TypeCommon ReagentsMajor Products Formed
OxidationHydrogen peroxideQuinoxaline N-oxide derivatives
ReductionSodium borohydrideReduced quinoxaline derivatives
SubstitutionVarious nucleophiles/electrophilesFunctionalized quinoxaline derivatives

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Amide Nitrogen

N,N-Diethylquinoxaline-2-carboxamide Derivatives
  • 3-Chloro-N,N-diethylquinoxaline-2-carboxamide (Compound 6, ): Structure: Features a chlorine substituent at position 3 and diethylamide groups. Synthesis: Yielded 49% via Pd(II)-catalyzed coupling, with purification by column chromatography. Properties: Higher molecular weight (263.5 g/mol) due to chlorine and ethyl groups. Spectroscopy: Distinct NMR signals for ethyl groups (δ 1.34 and 1.16 ppm for CH3) and IR C=O stretch at 1635 cm⁻¹ .
N-Methylquinoxaline-6-carboxamide ():
  • Structure : Carboxamide at position 6 with a single methyl group on the amide nitrogen.
  • Impact : Reduced steric hindrance compared to dimethyl derivatives, possibly enhancing binding to target proteins but increasing susceptibility to enzymatic degradation.
Trifluoromethyl-Pyrazole-Substituted Carboxamide ():
  • Structure: N-{2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2-quinoxalinecarboxamide.
  • Properties: The trifluoromethyl pyrazole group introduces strong electron-withdrawing effects, which may enhance binding affinity in biological targets (e.g., kinase inhibitors).

Substituent Variations on the Quinoxaline Core

Chloro-Substituted Derivatives
  • 3-Chloro-N,N-diethylquinoxaline-2-carboxamide (): The chlorine atom at position 3 increases molecular polarity and may participate in halogen bonding, enhancing interactions with biological targets.
1,4-Di-N-Oxide Derivatives ():
  • Example: 3-Methyl-2-(phenylthio)quinoxaline 1,4-dioxide (Figure 2c, ).
  • Impact : Di-N-oxidation enhances redox activity, making these compounds potent antitubercular agents by generating reactive oxygen species under hypoxic conditions .
Tetrahydroquinoxaline Derivatives ():
  • Structure: N,N-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide.
  • The 2-oxo group introduces hydrogen-bonding capability .

Heterocyclic Carboxamide Analogues

Thiophene-Methyl-Substituted Carboxamide ():
  • Structure: N-[(Thiophen-2-yl)methyl]quinoxaline-6-carboxamide.
Indole-2-Carboxamide Derivatives ():
  • Example : N,1-Dimethylindole-2-carboxamide.
  • Indole derivatives often target serotonin receptors, whereas quinoxalines are more common in antimicrobial applications .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N,N-Dimethylquinoxaline-2-carboxamide C₁₁H₁₁N₃O 201.23 Dimethylamide at C2 High lipophilicity, moderate solubility
3-Chloro-N,N-diethylquinoxaline-2-carboxamide C₁₃H₁₄ClN₃O 263.72 Cl at C3, diethylamide Halogen bonding potential
N-{2-[3-(Trifluoromethyl)pyrazol]ethyl}-quinoxaline-2-carboxamide C₁₅H₁₂F₃N₅O 335.29 Trifluoromethyl pyrazole Electron-withdrawing, flexible linker
Quinoxaline-2-carboxaldehyde C₉H₆N₂O 158.16 Aldehyde at C2 High reactivity (nucleophilic additions)

Q & A

Q. What are the common synthetic routes for preparing N,N-dimethylquinoxaline-2-carboxamide, and what factors influence yield optimization?

Methodological Answer: N,N-Dimethylquinoxaline-2-carboxamide can be synthesized via two primary routes:

  • Route 1 (Quinoxaline-2-carbonyl chloride pathway): React quinoxaline-2-carbonyl chloride with dimethylamine in anhydrous solvents (e.g., benzene or DCM). This method parallels the synthesis of N,N-dimethylcyclohexanecarboxamide, where cyclohexanecarbonyl chloride is reacted with dimethylamine .
  • Route 2 (Direct amidation): Use 2,3-dichloroquinoxaline (DCQX) as a precursor, substituting one chlorine atom with a carboxamide group via nucleophilic substitution. This approach is analogous to the synthesis of quinoxaline-2-amine derivatives, where DCQX reacts with aryl amines under microwave or thermal conditions .

Key Factors for Yield Optimization:

  • Solvent choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
  • Catalyst use: Palladium catalysts (e.g., Pd(OAc)₂) improve regioselectivity in complex substitutions .
  • Temperature control: Reactions often require reflux (100–120°C) for 4–20 hours, depending on substrate reactivity .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C-NMR: Assign signals for the quinoxaline ring protons (δ 7.5–8.5 ppm) and dimethylamide groups (δ 3.0–3.5 ppm for N-CH₃). Splitting patterns help confirm substitution positions .
    • ¹⁵N-NMR: Resolves nitrogen environments in the quinoxaline core (e.g., δ −52 ppm for N-1 in similar compounds) .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 263 for C₁₃H₁₄ClN₃O) and fragment patterns (e.g., loss of N(Et)₂ groups) validate structural integrity .
  • Infrared Spectroscopy (IR): C=O stretches (~1635 cm⁻¹) confirm the carboxamide moiety .

Advanced Tip: Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex derivatives.

Q. What safety protocols should researchers follow when handling this compound intermediates?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A for irritation) .
  • Ventilation: Use fume hoods when synthesizing volatile intermediates (e.g., quinoxaline-2-carbonyl chloride).
  • First Aid:
    • Skin contact: Immediately rinse with water for 15 minutes; remove contaminated clothing .
    • Inhalation: Move to fresh air; administer oxygen if breathing is labored .

Advanced Research Questions

Q. How can reaction mechanisms for this compound synthesis be validated computationally?

Methodological Answer:

  • Density Functional Theory (DFT): Model transition states for amidation or substitution reactions to identify rate-limiting steps. Compare computed activation energies with experimental kinetics .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. benzene) on reaction pathways to optimize solvent selection .

Case Study: DFT studies on similar quinoxaline derivatives revealed that electron-withdrawing groups on the ring accelerate nucleophilic substitution by stabilizing transition states .

Q. How can researchers resolve contradictory spectral data (e.g., NMR splitting patterns) observed in this compound derivatives?

Methodological Answer:

  • Multi-Technique Cross-Validation: Combine ¹H-¹³C HSQC with DEPT-135 to assign ambiguous carbons.
  • Isotopic Labeling: Introduce deuterium at specific positions to simplify splitting patterns.
  • Literature Benchmarking: Compare data with structurally validated analogs (e.g., 3-chloro-N,N-diethylquinoxaline-2-carboxamide, δ 8.10 ppm for H-8) .

Example Contradiction: Discrepancies in ¹H-NMR integration may arise from tautomerism. Use variable-temperature NMR to detect equilibrium shifts.

Q. What methodologies are recommended for evaluating the biological activity of this compound derivatives?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Screen against kinases or oxidoreductases using fluorogenic substrates .
    • Cytotoxicity: Test on cancer cell lines (e.g., HeLa) via MTT assays; IC₅₀ values indicate potency.
  • In Silico Docking: Use AutoDock Vina to predict binding affinities for targets like PARP-1 .

Data Interpretation: Correlate substituent effects (e.g., chloro vs. methoxy groups) with activity trends to guide SAR studies.

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